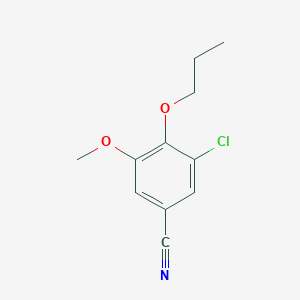

3-Chloro-5-methoxy-4-propoxybenzonitrile

Description

Significance of Benzonitrile (B105546) Scaffolds in Modern Organic Synthesis

Benzonitrile scaffolds are of paramount importance in modern organic synthesis due to their versatility. The nitrile group can be readily transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and ketones, making benzonitriles crucial precursors for the synthesis of more complex molecules. Furthermore, the benzene (B151609) ring itself can undergo various electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional functionalities. This synthetic flexibility has established benzonitrile derivatives as indispensable tools for chemists in academia and industry.

Their applications span from the creation of pharmaceuticals and agrochemicals to the development of advanced materials. In medicinal chemistry, the benzonitrile moiety is a common feature in many drug candidates, where the nitrile group can act as a key pharmacophore, influencing the molecule's binding affinity to biological targets. chemscene.com In materials science, the electronic properties of benzonitriles are exploited in the design of organic semiconductors, liquid crystals, and fluorescent probes.

Overview of Halogenated, Alkoxy, and Nitrile Functionalized Aromatic Systems

Aromatic systems bearing a combination of halogen, alkoxy, and nitrile functional groups exhibit a rich and diverse chemistry. Each of these groups contributes distinct electronic and steric effects that modulate the reactivity and physical properties of the benzene ring.

Alkoxy Groups (e.g., Methoxy (B1213986) and Propoxy groups): The methoxy (-OCH₃) and propoxy (-OC₃H₇) groups are strong electron-donating groups through resonance. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The steric bulk of the propoxy group can also direct the regioselectivity of reactions.

Nitrile Group (-C≡N): The nitrile group is a strong electron-withdrawing group through both induction and resonance. It deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

The specific arrangement of these substituents on the benzene ring, as seen in 3-Chloro-5-methoxy-4-propoxybenzonitrile, creates a unique electronic environment that dictates its chemical behavior and potential applications.

Specific Context of this compound within Contemporary Chemical Research

While extensive research on a vast number of substituted benzonitriles has been published, this compound appears to be a compound primarily utilized as a specialized building block or intermediate in organic synthesis rather than an end-product with direct applications. Its value in contemporary chemical research likely lies in its potential for the synthesis of more complex and biologically active molecules. The strategic placement of the chloro, methoxy, propoxy, and nitrile groups provides multiple reactive sites for further chemical transformations.

Researchers may employ this compound in the development of novel pharmaceuticals, where the specific substitution pattern could be crucial for achieving desired biological activity. For instance, similar polysubstituted aromatic compounds are often investigated as inhibitors of various enzymes or as ligands for specific receptors. The combination of electron-donating and electron-withdrawing groups, along with the potential for hydrogen bonding interactions, makes it an interesting scaffold for rational drug design.

Below is a table summarizing the key properties of this compound based on available data from chemical suppliers.

| Property | Value |

| CAS Number | 693804-16-9 |

| Molecular Formula | C₁₁H₁₂ClNO₂ |

| Molecular Weight | 225.67 g/mol |

| Canonical SMILES | CCCOC1=C(C=C(C=C1Cl)C#N)OC |

| InChI Key | Not available |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methoxy-4-propoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKSJUONQCFLEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Cl)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Chloro 5 Methoxy 4 Propoxybenzonitrile

Retrosynthetic Analysis of 3-Chloro-5-methoxy-4-propoxybenzonitrile

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed, outlining potential forward synthetic routes.

The primary disconnections for the target molecule involve the carbon-halogen, carbon-oxygen (ether), and carbon-nitrile bonds. A plausible retrosynthetic strategy would begin by disconnecting the propoxy group via a Williamson ether synthesis, leading back to a phenolic precursor, 3-chloro-4-hydroxy-5-methoxybenzonitrile (B1596965) .

Further disconnection of the chloro group suggests a precursor like 4-hydroxy-3-methoxybenzonitrile , which could be halogenated. Alternatively, the nitrile group could be disconnected through a Sandmeyer reaction, leading to an aniline (B41778) derivative, 5-chloro-3-methoxy-4-propoxyaniline . This aniline could, in turn, be derived from the reduction of a corresponding nitro compound.

A third pathway involves disconnecting the methoxy (B1213986) group, which could be formed from a demethylation/remethylation strategy or built up from a dihydroxy precursor. Given the relative ease of etherification, targeting a phenolic intermediate is often the most direct approach. The most straightforward retrosynthesis is outlined below, starting from a substituted phenol (B47542).

Figure 1: Primary Retrosynthetic Pathway

(1) C-O (Propoxy) Disconnection: Alkylation of a phenol (Williamson Ether Synthesis).

(2) C-Cl & C-CN Disconnection: Halogenation and nitration/cyanation of a phenol precursor.

This analysis suggests that a key intermediate would be a suitably substituted phenol, which can then undergo sequential functionalization to build the final molecule.

Precursor Synthesis and Functionalization Routes

The synthesis of this compound relies on a sequence of well-established organic reactions to install the required functional groups onto the aromatic core.

The introduction of the chlorine atom at the 3-position requires an electrophilic aromatic substitution reaction. The timing of this step is critical and depends on the directing effects of the substituents already present on the benzene (B151609) ring. libretexts.org Methoxy (-OCH3) and propoxy (-OPr) groups are strong ortho-, para-directors, while the nitrile (-CN) group is a meta-director and deactivating. libretexts.orgfiveable.me

If starting with a precursor like 4-propoxy-3-methoxybenzonitrile, direct chlorination would likely be directed to the 2 or 6 positions (ortho to the ether groups). Therefore, it is more strategic to perform the halogenation at an earlier stage. For instance, chlorination of a precursor like 3-hydroxy-5-methoxybenzonitrile (B3376978) would be directed by the powerful ortho-, para-directing hydroxyl and methoxy groups, potentially leading to substitution at the desired position, although a mixture of isomers is possible.

A common method for the chlorination of activated aromatic rings involves reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) in an appropriate solvent.

| Reaction | Reagent | Conditions | Notes |

| Electrophilic Chlorination | SO2Cl2 or NCS | Inert solvent (e.g., CH2Cl2), Room Temp. | Suitable for activated rings (e.g., phenols, anilines). |

| Direct Vapor Phase | Cl2 | High Temperature (400-850°C) | Less selective, more suitable for producing polychlorinated compounds. google.com |

The formation of the methoxy and propoxy ether linkages is most commonly achieved via the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an SN2 reaction. ambeed.com

To synthesize the target molecule, one could start with a dihydroxybenzonitrile precursor and perform a sequential, selective alkylation. However, a more controlled approach would be to start with a commercially available methoxyphenol, add the propoxy group, and then functionalize the ring further.

For example, reacting 3-chloro-4-hydroxy-5-methoxybenzonitrile with a propylating agent would yield the final product.

| Reaction Step | Base | Alkylating Agent | Solvent |

| Phenol Deprotonation | K2CO3, NaH, Cs2CO3 | - | DMF, Acetonitrile (B52724) |

| Propoxy Group Addition | - | n-Propyl bromide or iodide | DMF, Acetonitrile |

| Methoxy Group Addition | - | Methyl iodide or Dimethyl sulfate | DMF, Acetonitrile |

This method is generally high-yielding and is a standard procedure for preparing aromatic ethers. wikipedia.orggoogle.com

Several methods exist for introducing a nitrile group onto an aromatic ring. wikipedia.org The choice of method depends on the available starting material and the other functional groups present.

Sandmeyer Reaction: This is a classical and reliable method that begins with an aniline derivative. The aniline is treated with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt to yield the desired benzonitrile (B105546). wikipedia.org This would be a viable route starting from 5-chloro-3-methoxy-4-propoxyaniline .

Dehydration of an Oxime: An aromatic aldehyde can be converted to an oxime by reacting it with hydroxylamine (B1172632). Subsequent dehydration of the oxime using reagents like acetic anhydride, thionyl chloride, or various catalysts yields the nitrile. This two-step process can be combined into a one-pot synthesis from the aldehyde. rsc.org

Nucleophilic Aromatic Substitution: While less common for this type of substitution pattern, a highly activated aryl halide (with strong electron-withdrawing groups) can sometimes undergo reaction with a cyanide salt to form a nitrile.

| Method | Starting Material | Key Reagents | Notes |

| Sandmeyer Reaction | Aniline | 1. NaNO2, HCl (0-5°C) 2. CuCN | A versatile and widely used method for aromatic nitriles. wikipedia.org |

| From Aldehyde | Aldehyde | 1. NH2OH·HCl 2. Dehydrating agent | Can often be performed as a one-pot reaction. rsc.org |

| From Amide | Primary Amide | P2O5, SOCl2, or POCl3 | A direct dehydration route. |

Development of Novel and Efficient Synthetic Pathways

Modern synthetic chemistry emphasizes efficiency, cost-effectiveness, and reduced environmental impact. This often involves designing multi-step syntheses that can be performed in a single reaction vessel, known as one-pot reactions.

A one-pot synthesis for this compound would involve combining several of the aforementioned functionalization steps without isolating the intermediate products. While no specific one-pot synthesis for this exact molecule is prominently documented, a hypothetical pathway can be designed based on established methodologies. tandfonline.comtandfonline.com

For example, a potential one-pot sequence could start with a suitable phenol derivative. The process might involve:

Etherification: Deprotonation of the phenol followed by the addition of propyl bromide.

Halogenation: After the etherification is complete, a chlorinating agent like NCS could be added directly to the reaction mixture.

Work-up: A final aqueous work-up and purification would yield the product.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be designed to align with these principles, particularly in the O-alkylation step.

A primary consideration is the choice of solvent. Traditional Williamson ether syntheses often employ volatile organic compounds (VOCs) such as dimethylformamide (DMF) or acetonitrile. Green alternatives include the use of more benign solvents like ethanol (B145695) or even aqueous media, potentially with the aid of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. The ideal green approach would be to conduct the reaction under solvent-free conditions, which can be achieved by using one of the reactants as the solvent or by employing solid-state reaction techniques.

The choice of the alkylating agent and base also has green implications. Instead of propyl halides (e.g., 1-bromopropane (B46711) or 1-chloropropane), which are common in Williamson ether synthesis, greener alkylating agents such as dipropyl carbonate could be considered. Dipropyl carbonate is less toxic and produces benign byproducts. When a base is required to deprotonate the precursor phenol, using an inorganic base like potassium carbonate is preferable to organic bases, as it is easily removed from the reaction mixture by filtration.

Energy consumption is another key aspect of green chemistry. The use of microwave irradiation as an alternative to conventional heating can significantly reduce reaction times and, consequently, energy usage. Microwave-assisted organic synthesis (MAOS) can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.

Catalytic Methods for Selective Bond Formation

The selective formation of the ether bond in this compound can be facilitated by various catalytic methods, which often lead to improved efficiency and selectivity compared to non-catalytic approaches.

Solid Acid/Base Catalysis: The use of heterogeneous solid catalysts offers significant advantages in terms of catalyst recovery and reuse, aligning with green chemistry principles. For the O-alkylation of the phenolic precursor, a solid base catalyst could be employed. For instance, potassium carbonate supported on alumina (B75360) (K₂CO₃/Al₂O₃) can serve as an effective and easily separable base. This simplifies the work-up procedure, as the catalyst can be removed by simple filtration.

Lewis and Brønsted Acid Catalysis: While the Williamson ether synthesis is typically base-mediated, acid-catalyzed O-alkylation of phenols is also a viable strategy. Lewis acids or Brønsted acids can activate the alkylating agent (e.g., an alcohol or an olefin) to facilitate the nucleophilic attack by the phenolic hydroxyl group. However, for a substrate with multiple functional groups like 3-chloro-4-hydroxy-5-methoxybenzonitrile, the selectivity of acid-catalyzed methods would need to be carefully evaluated to avoid unwanted side reactions.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and cost. The following parameters are key to the optimization of the proposed Williamson ether synthesis from 3-chloro-4-hydroxy-5-methoxybenzonitrile.

Choice of Base and Solvent: The selection of the base and solvent is interdependent. A strong base is required to efficiently deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like DMF, DMSO, and acetonitrile are effective but pose environmental concerns. A greener choice like acetone (B3395972) or ethanol can be used, often in combination with a suitable base and catalyst.

Nature of the Alkylating Agent: The reactivity of the propylating agent follows the order of leaving groups: I > Br > Cl. 1-Iodopropane would be the most reactive, leading to faster reaction times or allowing for lower reaction temperatures. However, it is also the most expensive. 1-Bromopropane offers a good balance of reactivity and cost, while 1-chloropropane (B146392) is less reactive and may require more forcing conditions.

Temperature and Reaction Time: The reaction temperature significantly influences the rate of reaction. Higher temperatures generally lead to faster conversions but can also promote side reactions, such as elimination if a secondary or tertiary alkyl halide were used, or decomposition of the product. The optimal temperature must be determined empirically. The reaction progress should be monitored (e.g., by thin-layer chromatography or gas chromatography) to determine the point of maximum conversion and avoid prolonged heating that could lead to byproduct formation.

Stoichiometry of Reactants: The molar ratio of the reactants is another important parameter. Using a slight excess of the alkylating agent and the base can help to drive the reaction to completion. However, a large excess of the alkylating agent can complicate the purification process.

The following interactive data table presents a hypothetical study on the optimization of the synthesis of this compound from 3-chloro-4-hydroxy-5-methoxybenzonitrile and 1-bromopropane. This data is illustrative and based on typical results for Williamson ether synthesis, as specific experimental data for this reaction is not publicly available.

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | Acetone | 56 (reflux) | 12 | 75 |

| 2 | K₂CO₃ (1.5) | DMF | 80 | 6 | 88 |

| 3 | NaH (1.2) | THF | 66 (reflux) | 4 | 92 |

| 4 | Cs₂CO₃ (1.5) | Acetonitrile | 82 (reflux) | 5 | 95 |

| 5 | K₂CO₃ (1.5) | Acetone | 56 (reflux) | 24 | 85 |

| 6 | K₂CO₃ (2.0) | DMF | 80 | 6 | 90 |

| 7 | NaH (1.2) | DMF | 60 | 4 | 94 |

| 8 | Cs₂CO₃ (1.5) | Acetone | 56 (reflux) | 8 | 91 |

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 5 Methoxy 4 Propoxybenzonitrile

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group characterized by a strongly polarized triple bond with an electrophilic carbon atom. openstax.orgaklectures.com This inherent electrophilicity makes it susceptible to attack by nucleophiles and also allows for its transformation into other functional groups through hydrolysis and reduction. openstax.orglibretexts.org

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon of the nitrile group in 3-Chloro-5-methoxy-4-propoxybenzonitrile is a prime target for nucleophilic attack. A variety of nucleophiles can add across the carbon-nitrogen triple bond, leading to the formation of an intermediate imine anion which can be further functionalized. openstax.org

A notable example of this reactivity is the reaction with Grignard reagents (R-MgX). The addition of a Grignard reagent to the nitrile results in the formation of a magnesium salt of an imine, which upon aqueous workup, hydrolyzes to a ketone. libretexts.org This reaction provides a valuable route for the synthesis of ketones where one of the alkyl or aryl groups is derived from the nitrile.

| Reaction | Reagent | Intermediate | Product |

| Grignard Reaction | R-MgX, followed by H₃O⁺ | Imine anion | Ketone |

| Hydride Addition | LiAlH₄, followed by H₂O | Imine anion and dianion | Primary amine |

This table illustrates common nucleophilic additions to the nitrile group and the resulting products.

Hydrolysis and Reduction Pathways

The nitrile functionality of this compound can be converted to other important functional groups through hydrolysis and reduction.

Hydrolysis: Under either acidic or basic conditions, the nitrile group can be hydrolyzed. libretexts.org The reaction proceeds through an amide intermediate, which can sometimes be isolated. Prolonged reaction times and harsher conditions lead to the formation of a carboxylic acid and ammonia (B1221849) (or an amine under basic conditions). openstax.org

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water.

Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon.

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion, which then undergoes a second hydride addition to yield a dianion. openstax.org Subsequent protonation with water gives the primary amine. libretexts.org

Aromatic Substitution Reactions on the Benzonitrile (B105546) Ring

The substituents on the aromatic ring of this compound—the chloro, methoxy (B1213986), propoxy, and nitrile groups—govern its reactivity towards both electrophilic and nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrile and chloro groups deactivates the ring towards electrophilic attack, while the electron-donating alkoxy groups have an activating effect. libretexts.orgyoutube.com

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) on the benzonitrile ring is generally disfavored due to the deactivating effect of the nitrile and chloro groups. However, the methoxy and propoxy groups are ortho, para-directing activators. The interplay of these directing effects will determine the position of substitution if an EAS reaction were to occur. Given the substitution pattern, the positions ortho and para to the activating alkoxy groups are already occupied. The remaining positions are meta to the deactivating groups. Therefore, forcing conditions would be required for any electrophilic substitution to take place, and the regioselectivity would be complex to predict without experimental data.

Nucleophilic Aromatic Substitution with Respect to Halogen and Alkoxy Groups

Nucleophilic aromatic substitution (SNA) is a more plausible reaction pathway for this molecule, particularly due to the presence of the electron-withdrawing nitrile group which can stabilize the negatively charged Meisenheimer intermediate. libretexts.orgnih.gov The reaction typically requires a good leaving group (like a halide) and a strong nucleophile. youtube.com

| Potential Reaction | Nucleophile | Leaving Group | Potential Product |

| SNAr | NH₂⁻ | Cl⁻ | 3-Amino-5-methoxy-4-propoxybenzonitrile |

| SNAr | RO⁻ | Cl⁻ | 3-Alkoxy-5-methoxy-4-propoxybenzonitrile |

This table provides hypothetical examples of nucleophilic aromatic substitution on this compound.

Cleavage and Rearrangement Reactions of Ether Linkages

The methoxy and propoxy ether linkages in this compound can be cleaved under specific conditions, typically involving strong acids or Lewis acids.

O-Demethylation and O-Depropylation Studies

Specific experimental studies on the selective O-demethylation and O-depropylation of this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be inferred from the well-established principles of ether cleavage in substituted aryl ethers.

The cleavage of aryl alkyl ethers typically proceeds via nucleophilic substitution at the alkyl group. The reaction is generally acid-catalyzed, involving the protonation of the ether oxygen to form a better leaving group (an alcohol). The choice of reagent and reaction conditions can influence the selectivity of cleavage between the methyl and propyl groups.

General Reactivity:

O-Demethylation: The cleavage of the methyl-oxygen bond is a common reaction for aryl methyl ethers. Reagents like boron tribromide (BBr₃) are particularly effective for this transformation, often proceeding under milder conditions compared to other methods. Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are also commonly employed, typically at elevated temperatures.

O-Depropylation: The cleavage of the propyl-oxygen bond follows a similar mechanism. The relative ease of O-depropylation compared to O-demethylation is influenced by the steric hindrance around the respective alkyl groups and the stability of the potential carbocation intermediates.

In the case of this compound, the cleavage of either the methyl or the propyl group would lead to the formation of a phenolic hydroxyl group. The selectivity of this cleavage would be a critical factor in any synthetic application of this compound.

Table 1: Potential Products of O-Dealkylation of this compound

| Starting Material | Reaction Type | Potential Major Product(s) |

| This compound | O-Demethylation | 3-Chloro-5-hydroxy-4-propoxybenzonitrile |

| This compound | O-Depropylation | 3-Chloro-4-hydroxy-5-methoxybenzonitrile (B1596965) |

| This compound | Complete Dealkylation | 3-Chloro-4,5-dihydroxybenzonitrile |

Mechanistic Studies of Ether Cleavage

The mechanism of ether cleavage for aryl alkyl ethers can proceed through either an Sₙ1 or Sₙ2 pathway, largely dependent on the nature of the alkyl group and the reaction conditions.

Sₙ2 Mechanism: For primary alkyl groups like methyl and propyl, the reaction typically follows an Sₙ2 pathway. After protonation of the ether oxygen, a nucleophile (e.g., Br⁻ or I⁻) attacks the less sterically hindered alkyl carbon, leading to the displacement of the phenol (B47542) as a leaving group. Given that both methyl and propyl groups are primary, the Sₙ2 mechanism is the most probable pathway for the cleavage of the ether bonds in this compound. The nucleophile will attack the methyl group more readily than the propyl group due to lower steric hindrance, suggesting that selective O-demethylation is likely to be favored under kinetically controlled conditions.

Sₙ1 Mechanism: An Sₙ1 mechanism becomes significant if the alkyl group can form a stable carbocation. This is not the case for the methyl or propyl groups of this compound.

The electron-withdrawing nature of the chloro and nitrile substituents on the aromatic ring will decrease the electron density on the ether oxygens, making their protonation slightly more difficult compared to unsubstituted aryl ethers. However, once protonated, the fundamental cleavage mechanisms are expected to remain the same.

Investigations of Reaction Kinetics and Thermodynamics

Kinetics:

The rate of ether cleavage is influenced by several factors:

Strength of the Acid: Stronger acids will lead to a higher concentration of the protonated ether intermediate, thus increasing the reaction rate.

Nucleophilicity of the Anion: The nature of the nucleophile is crucial. Iodide (I⁻) is a stronger nucleophile than bromide (Br⁻), which is in turn stronger than chloride (Cl⁻). Therefore, HI is generally more reactive than HBr for ether cleavage, and HCl is often ineffective.

Temperature: As with most chemical reactions, the rate of ether cleavage increases with temperature.

Steric Hindrance: The rate of Sₙ2 attack is sensitive to steric hindrance. The attack on the methyl group is expected to be faster than on the propyl group, suggesting that the rate constant for O-demethylation (k_demethylation) would be greater than that for O-depropylation (k_depropylation).

Thermodynamics:

The relative thermodynamic stability of the products will influence the position of the equilibrium. The formation of the more stable phenolic product will be favored. In this case, both potential monodealkylation products are substituted phenols.

Table 2: Expected Relative Rates of Dealkylation

| Reaction | Expected Relative Rate | Rationale |

| O-Demethylation | Faster | Less steric hindrance for Sₙ2 attack. |

| O-Depropylation | Slower | Greater steric hindrance for Sₙ2 attack. |

Proposed Reaction Mechanisms and Intermediate Species

Based on the general understanding of aryl alkyl ether cleavage, the following mechanisms can be proposed for this compound.

Proposed Mechanism for O-Demethylation (Sₙ2):

Protonation: The oxygen atom of the methoxy group is protonated by a strong acid (e.g., HBr), forming a protonated ether intermediate. This is a rapid and reversible step.

Nucleophilic Attack: A bromide ion (Br⁻) acts as a nucleophile and attacks the methyl carbon in an Sₙ2 fashion.

Displacement: The C-O bond is cleaved, resulting in the formation of 3-chloro-5-hydroxy-4-propoxybenzonitrile and methyl bromide.

Intermediate Species: The key intermediate in this mechanism is the protonated ether (oxonium ion) .

Proposed Mechanism for O-Depropylation (Sₙ2):

Protonation: The oxygen atom of the propoxy group is protonated by a strong acid.

Nucleophilic Attack: A bromide ion attacks the α-carbon of the propyl group.

Displacement: The C-O bond is broken, yielding 3-chloro-4-hydroxy-5-methoxybenzonitrile and propyl bromide.

Due to the higher steric hindrance of the propyl group compared to the methyl group, the activation energy for the Sₙ2 attack on the propyl group is expected to be higher, leading to a slower reaction rate.

Under forcing conditions (e.g., high temperature, excess acid), it is possible for both ether groups to be cleaved, leading to the formation of 3-chloro-4,5-dihydroxybenzonitrile. This would likely proceed sequentially, with O-demethylation occurring first, followed by O-depropylation of the resulting hydroxyphenyl ether.

Synthesis and Exploration of Structural Analogues and Derivatives of 3 Chloro 5 Methoxy 4 Propoxybenzonitrile

Design Principles for Analogues with Modified Substituents

The design of new analogues of 3-Chloro-5-methoxy-4-propoxybenzonitrile is a rational process aimed at systematically probing the structure-activity relationships of the molecule. By modifying specific substituents, chemists can fine-tune the electronic, steric, and lipophilic properties of the compound.

Halogen Modifications (e.g., Bromination, Fluorination)

The chlorine atom at the 3-position of the benzonitrile (B105546) ring is a key site for modification. Replacing chlorine with other halogens, such as fluorine or bromine, can significantly impact the molecule's properties. Halogenation of aromatic rings is a well-established transformation in organic synthesis. For instance, the reaction of benzene (B151609) with chlorine or bromine in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) bromide, leads to the corresponding halobenzene through electrophilic aromatic substitution. While direct halogen exchange on the this compound core might be challenging, synthetic strategies starting from differently halogenated precursors can provide access to these analogues.

The choice of halogen can influence the compound's lipophilicity, metabolic stability, and binding interactions. For example, fluorine substitution can alter the acidity of nearby protons and block sites of metabolic oxidation. Bromine, being larger and more polarizable than chlorine, can introduce different steric and electronic effects.

Table 1: Comparison of Halogen Properties

| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) |

| Fluorine | 3.98 | 1.47 |

| Chlorine | 3.16 | 1.75 |

| Bromine | 2.96 | 1.85 |

Variation of Alkoxy Chain Lengths and Branching

The methoxy (B1213986) group at the 5-position and the propoxy group at the 4-position are also prime targets for modification. Altering the length and branching of these alkoxy chains can systematically modulate the compound's lipophilicity and steric profile. For instance, extending the propoxy chain to a butoxy or pentoxy group would increase lipophilicity, while introducing branching, such as an isopropoxy or a tert-butoxy (B1229062) group, would introduce greater steric bulk.

The synthesis of such analogues would typically involve the alkylation of the corresponding hydroxyl precursors. For example, a synthetic route to 3-chloro-5-hydroxybenzonitrile (B1591985) from 3-chloro-5-methoxybenzonitrile (B1358151) has been described, involving demethylation with lithium iodide in 2,4,6-trimethylpyridine. This hydroxy intermediate could then be alkylated with a variety of alkyl halides to generate a library of analogues with different alkoxy chains.

Table 2: Examples of Alkoxy Chain Variations

| Position 4 Substituent | Lipophilicity (Calculated logP) |

| Methoxy | Lower |

| Ethoxy | |

| Propoxy | |

| Isopropoxy | |

| Butoxy | Higher |

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity. beilstein-journals.org

For this compound, the nitrile group itself is a candidate for bioisosteric replacement. The nitrile group can act as a bioisostere for carbonyl and halogen groups and can participate in various interactions such as hydrogen bonding and dipole-dipole interactions. researchgate.netnih.gov Potential bioisosteres for the nitrile group include tetrazoles, oxadiazoles, or even small amides, each offering a different profile of electronic and hydrogen bonding capabilities. beilstein-journals.org

The methoxy and propoxy groups can also be replaced with bioisosteric equivalents. For example, a methylamino group could replace a methoxy group, introducing a hydrogen bond donor. The ether oxygen of the propoxy group could be replaced with a methylene (B1212753) group (isosteric replacement) or a sulfur atom (bioisosteric replacement).

Table 3: Common Bioisosteric Pairs

| Original Group | Bioisosteric Replacement(s) |

| -CN (Nitrile) | -C(=O)NH2 (Amide), Tetrazole, Oxadiazole |

| -Cl (Chloro) | -CF3 (Trifluoromethyl), -CN (Nitrile) |

| -OCH3 (Methoxy) | -NHCH3 (Methylamino), -CH2CH3 (Ethyl) |

| -O- (Ether) | -S- (Thioether), -CH2- (Methylene) |

Synthetic Routes to Key Derivatives

The efficient synthesis of a diverse range of derivatives from a common starting material is a key goal in chemical exploration. Strategies such as parallel synthesis and diversity-oriented synthesis are powerful tools to achieve this.

Parallel Synthesis Strategies for Library Generation

Parallel synthesis enables the simultaneous preparation of a large number of compounds in a spatially separated manner, typically in microtiter plates. This approach is highly amenable to the generation of libraries of analogues of this compound where a common core structure is decorated with various substituents.

A potential parallel synthesis strategy could start from a key intermediate, such as a dihydroxybenzonitrile derivative. This intermediate could be subjected to a series of reactions in parallel, for example, by reacting it with a library of different alkylating agents to introduce diversity at the alkoxy positions. Similarly, if a suitable precursor with a reactive handle at the 3-position is available, a library of analogues with different substituents at this position could be generated through parallel cross-coupling reactions. The use of solid-phase synthesis can further streamline the process by simplifying purification steps. nih.gov

Table 4: Hypothetical Parallel Synthesis Scheme

| Reaction Well | Starting Material | Reagent 1 | Reagent 2 | Product |

| A1 | 3-Chloro-4,5-dihydroxybenzonitrile | Methyl iodide | Propyl bromide | This compound |

| A2 | 3-Chloro-4,5-dihydroxybenzonitrile | Ethyl iodide | Propyl bromide | 3-Chloro-5-ethoxy-4-propoxybenzonitrile |

| B1 | 3-Chloro-4,5-dihydroxybenzonitrile | Methyl iodide | Isopropyl bromide | 3-Chloro-5-methoxy-4-isopropoxybenzonitrile |

| B2 | 3-Chloro-4,5-dihydroxybenzonitrile | Ethyl iodide | Isopropyl bromide | 3-Chloro-5-ethoxy-4-isopropoxybenzonitrile |

Diversity-Oriented Synthesis (DOS) Approaches

Diversity-oriented synthesis (DOS) aims to generate structurally complex and diverse small molecules from simple starting materials. semanticscholar.orgchemrxiv.orgnih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS explores a wider range of chemical space. semanticscholar.orgchemrxiv.orgnih.gov

A DOS approach for generating derivatives of this compound could involve a branching synthetic pathway. Starting from a functionalized benzonitrile precursor, different reaction pathways could be initiated by applying different reagents or reaction conditions. For example, a precursor with an additional reactive group, such as an aldehyde or a boronic acid, could be used as a branching point to introduce a wide variety of structural motifs through different chemical transformations. This strategy allows for the creation of a library of compounds with significant skeletal diversity, going beyond simple substituent modifications. semanticscholar.org

Lack of Publicly Available Research Hinders Analysis of this compound Derivatives

The investigation sought to gather data for a detailed article focusing on the "," with a specific section dedicated to "Structure-Reactivity Relationships in this compound Derivatives." However, the public domain does not appear to contain the necessary research findings to construct such an analysis.

While information exists for structurally related compounds, such as various substituted benzonitriles, the strict requirement to focus solely on derivatives of this compound prevents the inclusion of this data. Extrapolating findings from other molecules would not provide a scientifically accurate or reliable account for the specified compound.

Consequently, due to the absence of published research on the synthesis of its derivatives and the corresponding structure-reactivity data, it is not possible to provide a thorough and informative article on this specific topic at this time. The creation of detailed research findings and data tables, as requested, is contingent on the existence of primary research, which is currently unavailable in the public scientific domain.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Chloro 5 Methoxy 4 Propoxybenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the initial and most fundamental steps in the structural analysis of 3-Chloro-5-methoxy-4-propoxybenzonitrile.

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely display two singlets for the two non-equivalent aromatic protons, a consequence of the substitution pattern on the benzene (B151609) ring. The alkoxy groups would also produce characteristic signals: a singlet for the methoxy (B1213986) (-OCH₃) protons and a set of multiplets for the propoxy (-OCH₂CH₂CH₃) group—specifically, a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and another triplet for the methylene protons bonded to the oxygen atom.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, this would include signals for the six aromatic carbons (with their chemical shifts influenced by the electron-donating alkoxy groups and the electron-withdrawing chloro and nitrile substituents), the nitrile carbon, and the carbons of the methoxy and propoxy groups. The chemical shifts of the aromatic carbons are particularly informative about the electronic effects of the substituents.

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | ~7.0-7.3 (2H, s) | - |

| Methoxy (-OCH₃) | ~3.9 (3H, s) | ~56 |

| Propoxy (-OCH₂CH₂CH₃) | ~4.0 (2H, t) | ~71 |

| Propoxy (-OCH₂CH₂CH₃) | ~1.8 (2H, sextet) | ~22 |

| Propoxy (-OCH₂CH₂CH₃) | ~1.0 (3H, t) | ~10 |

| Aromatic-C (quaternary) | - | ~110-160 |

| Nitrile (-CN) | - | ~117 |

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. For this compound, COSY would be instrumental in confirming the connectivity within the propoxy group by showing cross-peaks between the signals of the adjacent methylene and methyl protons. youtube.comsdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons. libretexts.org This would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the proton shifts to their corresponding carbon shifts. For instance, the aromatic proton singlets would correlate to their specific aromatic carbon signals, and the protons of the alkoxy groups would correlate to their respective carbon signals. youtube.comlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.comsdsu.edu HMBC is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For the target compound, HMBC correlations would be expected from the methoxy protons to the aromatic carbon they are attached to, and from the aromatic protons to adjacent quaternary carbons, including the one bearing the nitrile group.

Advanced NMR for Complex Structural Elucidation

For more complex derivatives or in cases of significant signal overlap, more advanced NMR techniques can be employed. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, which can be useful for confirming the spatial proximity of different groups, such as the relative arrangement of the substituents on the aromatic ring. For intricate spin systems, TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a coupled spin system, even if they are not directly coupled.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy (typically to within 5 ppm). algimed.com This allows for the unambiguous determination of the elemental formula of a compound. For this compound, with a molecular formula of C₁₁H₁₂ClNO₂, HRMS would be used to confirm this composition by providing a highly accurate mass measurement. uni.lu

Predicted HRMS Data for this compound (C₁₁H₁₂ClNO₂):

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 226.06293 |

| [M+Na]⁺ | 248.04487 |

| [M]⁺˙ | 225.05565 |

Data sourced from PubChem predictions for a structural isomer. uni.lu

The presence of chlorine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with the [M+2]⁺˙ peak having an intensity of approximately one-third that of the M⁺˙ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. wpmucdn.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion), which is then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways.

For this compound, several fragmentation pathways can be predicted. Common fragmentation patterns for aromatic ethers include cleavage of the alkyl chain from the ether oxygen. miamioh.edu The loss of the propoxy group as a radical or as propene are likely fragmentation routes. Alpha-cleavage next to the ether oxygen is also a common pathway. wpmucdn.com The nitrile and chloro substituents are relatively stable and may remain on the aromatic ring in many of the major fragments.

Plausible Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 225 | 183 | C₃H₆ (propene) | 3-Chloro-4-hydroxy-5-methoxybenzonitrile (B1596965) radical cation |

| 225 | 168 | C₃H₅O (propoxy radical) | 3-Chloro-5-methoxybenzonitrile (B1358151) cation |

| 225 | 210 | CH₃ (methyl radical) | Cation radical of the molecule with loss of a methyl group |

| 183 | 155 | CO (carbon monoxide) | Fragment arising from rearrangement and loss of CO |

This table represents predicted fragmentation pathways based on general principles of mass spectrometry.

By carefully analyzing the fragments produced, the connectivity of the substituents on the aromatic ring can be confirmed, providing data that is complementary to that obtained from NMR spectroscopy.

Hyphenated MS Techniques (e.g., LC-MS, GC-MS)

Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, are indispensable for the identification and quantification of this compound and its potential impurities or derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing non-volatile and thermally labile compounds. In the context of this compound, an LC-MS system would typically utilize a reversed-phase C18 column. The mobile phase would likely consist of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of formic acid to facilitate protonation.

Upon elution from the LC column, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). In positive ion mode, the protonated molecule, [M+H]⁺, would be observed. For this compound (molecular formula C₁₁H₁₂ClNO₂), the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion can be calculated based on its monoisotopic mass. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the confirmation of the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself has moderate volatility, GC-MS can be particularly useful for identifying volatile derivatives or impurities. The sample is injected into a heated port and vaporized, then separated on a capillary column (e.g., a nonpolar DB-5 or a medium-polarity DB-17). The separated compounds are then ionized, typically by electron ionization (EI), which generates a characteristic fragmentation pattern that serves as a molecular fingerprint, aiding in structural elucidation.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClNO₂ |

| Monoisotopic Mass | 225.0556 Da |

| LC-MS (ESI+) | |

| Predicted [M+H]⁺ | 226.0629 m/z |

| Predicted [M+Na]⁺ | 248.0448 m/z |

| GC-MS (EI) | |

| Molecular Ion [M]⁺ | 225 m/z |

| Key Fragmentation Pathways | Loss of propoxy group, loss of chloro group, fragmentation of the propoxy chain |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for the routine analysis and quality control of this compound. A typical method would involve a reversed-phase approach.

Column: A C18 or C8 column with a particle size of 3-5 µm is generally suitable.

Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. The separation can be performed under isocratic conditions (constant mobile phase composition) or with a gradient (changing mobile phase composition) to optimize the resolution of impurities.

Detection: A UV detector is the most common choice, with the detection wavelength set at the absorbance maximum of the compound, which is expected to be in the UV region due to the benzonitrile (B105546) chromophore.

Validation: A developed HPLC method would be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure its reliability.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

For the analysis of volatile derivatives or potential volatile impurities in this compound, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard technique for purity assessment. The choice of column is crucial for achieving good separation. A non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase, or a mid-polarity column could be employed depending on the nature of the analytes. The oven temperature program would be optimized to ensure the separation of all components within a reasonable timeframe.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. A UPLC method for this compound would follow similar principles to the HPLC method development but with instrumentation capable of handling the higher backpressures generated. The increased resolution of UPLC is particularly advantageous for separating closely related impurities. UPLC systems, when coupled with mass spectrometry (UPLC-MS), provide a highly sensitive and specific analytical platform for the comprehensive characterization of the compound and its derivatives.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy are powerful for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy relies on the absorption of infrared radiation by molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. The sharp and intense band for the nitrile (C≡N) stretch is particularly diagnostic and is expected in the 2240-2220 cm⁻¹ region for aromatic nitriles. spectroscopyonline.com Other key absorptions would include C-H stretching from the aromatic ring and aliphatic chains, C=C stretching of the aromatic ring, and C-O stretching from the methoxy and propoxy ethers.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The nitrile group also gives a strong and characteristic signal in the Raman spectrum. The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum compared to the IR spectrum.

Table 3: Expected Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| C≡N (Nitrile) | 2240 - 2220 | IR, Raman |

| C-H (Aromatic) | 3100 - 3000 | IR, Raman |

| C-H (Aliphatic) | 3000 - 2850 | IR, Raman |

| C=C (Aromatic) | 1600 - 1450 | IR, Raman |

| C-O (Ether) | 1275 - 1000 | IR |

| C-Cl | 800 - 600 | IR |

X-ray Crystallography for Solid-State Structure Determination

For this compound that exists as a crystalline solid, single-crystal X-ray crystallography is the definitive method for determining its three-dimensional molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis provides precise information on bond lengths, bond angles, and torsion angles within the molecule. It also reveals the arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking. While experimental data for this compound is not publicly available, a successful crystallographic analysis would provide unequivocal proof of its chemical structure and conformation.

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Non-covalent interactions between molecules in the crystal. |

Computational and Theoretical Investigations of 3 Chloro 5 Methoxy 4 Propoxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can determine various electronic properties, such as electron density distribution, molecular orbital energies, and electrostatic potential. For 3-Chloro-5-methoxy-4-propoxybenzonitrile, DFT studies would typically employ a combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate its electronic properties.

The calculated electronic structure would reveal the influence of the electron-withdrawing chloro and cyano groups and the electron-donating methoxy (B1213986) and propoxy groups on the aromatic ring. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. Studies on similar substituted phenols and benzonitriles have demonstrated the utility of DFT in elucidating their molecular properties. ijrte.org

Table 1: Illustrative Electronic Properties of a Substituted Benzonitrile (B105546) Calculated with DFT

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 3.5 D |

| Total Energy (Hartree) | -850.12345 |

| Ionization Potential (eV) | 8.2 |

| Electron Affinity (eV) | 1.5 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

Molecular orbital (MO) theory provides a framework for understanding chemical bonding and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ether groups. The LUMO is likely to be concentrated around the electron-deficient regions, such as the cyano group and the carbon atom attached to the chlorine atom. A smaller HOMO-LUMO gap would suggest higher reactivity. These calculations can help predict how the molecule will behave in different chemical reactions. Computational studies on various organic molecules have successfully used HOMO-LUMO analysis to predict their reactivity. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamics of molecules. These methods are particularly useful for understanding the conformational flexibility and intermolecular interactions of this compound.

The presence of the flexible propoxy group in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

The results of a conformational analysis are often visualized as a potential energy surface or energy landscape, which shows the energy of the molecule as a function of its geometry. The low-energy regions on this landscape correspond to the most stable conformations. Understanding the preferred conformation is essential as it can significantly influence the molecule's physical and biological properties.

Intermolecular interactions play a crucial role in determining the properties of a substance in its condensed phases (liquid and solid). For this compound, these interactions would include dipole-dipole interactions, van der Waals forces, and potentially weak hydrogen bonds.

Computational methods can be used to model these interactions. For example, the molecular electrostatic potential (MEP) surface can be calculated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. This information can predict how the molecule will interact with other molecules, such as solvents or biological receptors. Studies on related compounds often use MEP analysis to understand intermolecular interactions. ijrte.org

Prediction of Spectroscopic Parameters

Computational chemistry can also be used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.

For this compound, it is possible to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). These calculations are typically performed using DFT methods. The calculated spectra can then be compared with experimental data to confirm the molecule's structure and assign the observed spectral features. For instance, theoretical calculations on 3-chloro-5-methoxyphenol (B1581831) have been used to assign its vibrational modes. ijrte.org

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Substituted Benzonitrile

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| 1 | 2235 | 2230 | C≡N stretch |

| 2 | 1580 | 1575 | Aromatic C=C stretch |

| 3 | 1250 | 1245 | C-O stretch (methoxy) |

| 4 | 1180 | 1175 | C-O stretch (propoxy) |

| 5 | 780 | 775 | C-Cl stretch |

Note: The values in this table are hypothetical and serve as an example of how theoretical and experimental spectroscopic data are compared.

Reaction Pathway Modeling and Transition State Calculations

Currently, there are no published studies detailing the reaction pathway modeling or transition state calculations for this compound. Such investigations are crucial for understanding the kinetics and mechanisms of its synthesis and potential degradation pathways.

Theoretical chemists typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model chemical reactions. These calculations can elucidate the step-by-step mechanism of a reaction, identifying key intermediates and the transition state structures that connect them. The energy profile of the reaction pathway can be mapped, providing critical information about the activation energies required for the reaction to proceed.

For a compound like this compound, reaction pathway modeling could explore its formation, for instance, through nucleophilic aromatic substitution or other synthetic routes. Transition state calculations would be instrumental in identifying the geometry and energetic barriers of the high-energy intermediates involved in these processes. This data is invaluable for optimizing reaction conditions to improve yield and minimize byproducts.

Table 1: Hypothetical Data Table for Future Transition State Calculations of a Postulated Reaction

| Reaction Coordinate | Energy (kcal/mol) | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

| Reactants | 0.0 | C-Br = 1.95 | N/A |

| Transition State | +25.3 | C-Br = 2.30, C-CN = 2.15 | -350.2i |

| Intermediate | -5.2 | C-CN = 1.48 | N/A |

| Products | -15.8 | C-CN = 1.47 | N/A |

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Synthetic Utility of 3 Chloro 5 Methoxy 4 Propoxybenzonitrile As an Advanced Organic Building Block

Application in the Synthesis of Highly Functionalized Aromatic Compounds

The strategic arrangement of functional groups on 3-Chloro-5-methoxy-4-propoxybenzonitrile makes it an excellent substrate for creating diverse and highly functionalized aromatic derivatives. The chloro, nitrile, and ether groups each offer distinct pathways for molecular elaboration.

The chlorine atom is a key site for introducing complexity. It can be readily displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the electron-withdrawing nitrile group. Furthermore, the chloro group serves as a handle for transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids, Heck coupling with alkenes, and Sonogashira coupling with terminal alkynes can be employed to form new carbon-carbon bonds at this position, enabling the attachment of a wide range of alkyl, aryl, and alkenyl substituents.

The nitrile group is another versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, which can then be used in amide bond formation or other transformations. Alternatively, the nitrile can be reduced to a primary amine, providing a nucleophilic site for further derivatization.

The ether linkages (methoxy and propoxy) are generally stable but can be cleaved under specific, often harsh, conditions to reveal phenolic hydroxyl groups. chemicalbook.com These hydroxyl groups can then be re-alkylated or used as directing groups in subsequent electrophilic aromatic substitution reactions.

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Chloro | Nucleophilic Aromatic Substitution (SNAr) | R-NH₂, R-OH, R-SH with base | -NHR, -OR, -SR |

| Chloro | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | -Ar |

| Chloro | Heck Coupling | Alkene, Pd catalyst, base | -Alkenyl |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | -COOH (Carboxylic Acid) |

| Nitrile | Reduction | LiAlH₄ or H₂, catalyst | -CH₂NH₂ (Primary Amine) |

| Methoxy (B1213986)/Propoxy | Ether Cleavage | Strong acid (e.g., HBr, BBr₃) | -OH (Phenol) |

Integration into Multi-Step Organic Synthesis Sequences

This compound is ideally suited for use as an intermediate in complex, multi-step synthetic sequences. Its utility lies in the ability to perform sequential and regioselective modifications of its functional groups. A synthetic strategy might involve an initial transformation at the most reactive site, followed by subsequent reactions at other positions.

For example, a synthetic route could begin with a palladium-catalyzed cross-coupling reaction at the chloro position to install a key carbon skeleton. Following this, the nitrile group could be transformed. If the nitrile is hydrolyzed to a carboxylic acid, this new functional group can then be used to form an amide linkage with a desired amine. This stepwise approach allows for the controlled and predictable assembly of complex target molecules, which is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science.

The synthesis of the building block itself is an example of a multi-step sequence. A plausible route could start from a simpler, commercially available substituted phenol (B47542). A series of protection, etherification, chlorination, and cyanation steps would be orchestrated to install the required functional groups in the correct positions, demonstrating how such building blocks are themselves products of carefully designed synthetic pathways.

Role as a Precursor for Novel Heterocyclic Scaffolds

The nitrile functionality is a powerful precursor for the synthesis of various nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and biologically active compounds. google.com this compound can be used to generate a range of heterocyclic systems through cycloaddition or condensation reactions.

One of the most common transformations is the reaction of the nitrile group with sodium azide (B81097) to form a tetrazole ring via a [3+2] cycloaddition. organic-chemistry.org This reaction creates a 5-substituted 1H-tetrazole, where the tetrazole ring is attached to the substituted phenyl core. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.

Other examples include the reaction with hydroxylamine (B1172632) to form N-hydroxy-benzamidines, which can be further cyclized, or condensation with hydrazines to generate derivatives of aminopyrazoles. The ability to convert the versatile nitrile group into a variety of stable, aromatic heterocyclic systems makes this building block particularly valuable for generating novel molecular scaffolds.

| Reagent | Reaction Type | Resulting Heterocycle |

|---|---|---|

| Sodium Azide (NaN₃) | [3+2] Cycloaddition | Tetrazole |

| Hydroxylamine (NH₂OH) | Addition/Condensation | Precursor to Oxadiazoles |

| Hydrazine (N₂H₄) | Addition/Condensation | Precursor to Triazoles or Aminopyrazoles |

| Dienes | Diels-Alder/[4+2] Cycloaddition | Pyridine derivatives (after aromatization) |

Development of Chemical Libraries for Exploration of Chemical Space

In drug discovery and materials science, the exploration of chemical space is crucial for identifying molecules with desired properties. The concept of library synthesis involves creating a large collection of structurally related compounds from a common core or scaffold. This compound is an excellent scaffold for this purpose due to its multiple points for diversification.

Using parallel synthesis techniques, the chloro group can be reacted with a library of boronic acids via Suzuki coupling, or with a library of amines via Buchwald-Hartwig amination, to generate a wide array of substituted analogs. Simultaneously or sequentially, the nitrile group can be converted into a set of different heterocycles or other functional groups.

For example, a research program could synthesize a library where the C-3 position is varied with hundreds of different aryl or alkyl groups (from the chloro precursor) and the C-1 position is varied with different heterocycles (from the nitrile precursor). This combinatorial approach allows for the rapid generation of thousands of unique compounds. These libraries can then be screened for biological activity or specific material properties, significantly accelerating the process of discovery. The well-defined reactivity and stability of the this compound core make it a reliable and valuable platform for such large-scale synthetic endeavors.

Concluding Remarks and Future Research Perspectives

Current Challenges in 3-Chloro-5-methoxy-4-propoxybenzonitrile Research

Research focused specifically on this compound faces several challenges, primarily stemming from its status as a relatively unexplored compound. The primary hurdles include:

Lack of Dedicated Synthetic Protocols: There are no established, high-yield synthetic routes specifically optimized for this compound. Researchers must adapt general methods for polysubstituted benzonitriles, which may lead to issues with regioselectivity, yield, and purification, especially concerning the introduction of the three distinct ortho- and meta-directing groups.

Limited Physicochemical Data: A comprehensive dataset of its physical, chemical, and electronic properties is currently unavailable. This scarcity of fundamental data, such as detailed spectroscopic information, crystal structure, and solubility profiles, hampers efforts to model its behavior and predict its suitability for various applications.

Unknown Biological and Material Properties: The potential applications of this compound in materials science or as a biologically active agent are largely theoretical. Significant experimental work is required to screen for and validate any potential functionalities.

Scarcity of Commercial Availability: The limited commercial availability of this specific compound and its precursors can pose logistical and financial challenges for researchers, potentially requiring multi-step in-house synthesis which can be time-consuming and resource-intensive.

Emerging Methodologies for its Synthesis and Derivatization

Overcoming the synthetic challenges associated with this compound can be addressed by leveraging modern synthetic organic chemistry techniques. Emerging methodologies that hold promise include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Advanced cross-coupling strategies, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions, could be employed for the late-stage functionalization of a pre-existing, simpler benzonitrile (B105546) core. These methods offer high functional group tolerance and regioselectivity.

C-H Functionalization: Direct C-H activation and functionalization techniques represent a powerful, atom-economical approach to introduce the chloro, methoxy (B1213986), or propoxy groups onto a benzonitrile scaffold. chemrxiv.org This can potentially shorten synthetic sequences and reduce waste. chemrxiv.org

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction optimization for the nitration, chlorination, or etherification steps that might be involved in the synthesis. The precise control over reaction parameters can lead to higher yields and purities.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis opens up new avenues for mild and selective transformations, which could be particularly useful for the introduction of functional groups without harsh reagents that could compromise the nitrile moiety.

A comparative table of potential synthetic approaches is presented below:

| Methodology | Potential Advantages | Potential Challenges |

| Traditional Multi-step Synthesis | Utilizes well-established reactions. | Can be lengthy, low overall yield, regioselectivity issues. |

| Cross-Coupling Reactions | High regioselectivity, good functional group tolerance. | Requires pre-functionalized starting materials, catalyst cost. |

| C-H Functionalization | Atom-economical, potentially shorter routes. | Selectivity can be challenging with multiple C-H bonds. |

| Flow Chemistry | Improved safety, scalability, and process control. | Requires specialized equipment and optimization. |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity. | Substrate scope may be limited, requires photochemical setup. |

Potential for Applications in Advanced Materials Chemistry

The structural motifs within this compound suggest several potential applications in the field of advanced materials chemistry. The presence of a polar nitrile group and various alkoxy substituents can influence the electronic and self-assembly properties of molecules.

Liquid Crystals: Benzonitrile derivatives are well-known components of liquid crystal mixtures due to their positive dielectric anisotropy and thermal stability. researchgate.netgoogle.com The specific substitution pattern of this compound could be tuned to achieve desirable mesophase behavior, potentially leading to new materials for display technologies or optical shutters. semanticscholar.org

Organic Electronics: The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating character of the alkoxy groups, creates a push-pull electronic structure. ontosight.ai This could be exploited in the design of organic semiconductors, organic light-emitting diodes (OLEDs), or other organic electronic components. ontosight.ai

Functional Polymers: As a monomer or a functional additive, this compound could be incorporated into polymer chains to impart specific properties such as thermal stability, dielectric performance, or refractive index modification. The nitrile group can also be a site for post-polymerization modification.

Directions for Further Mechanistic and Computational Studies

To unlock the full potential of this compound, a deeper understanding of its fundamental properties through mechanistic and computational studies is crucial. Future research in this area should focus on:

Density Functional Theory (DFT) Calculations: Computational studies can predict the molecule's geometry, electronic structure, and spectroscopic properties. pku.edu.cnmdpi.com DFT can also be used to investigate the reactivity of the aromatic ring and the nitrile group, guiding synthetic efforts and predicting reaction outcomes. mdpi.comnih.gov For instance, calculating the molecular electrostatic potential could indicate sites susceptible to nucleophilic or electrophilic attack.

Mechanistic Investigations of Synthesis: Detailed mechanistic studies of potential synthetic routes, for example, using kinetic analysis and isotopic labeling, can help to optimize reaction conditions and improve yields. researchgate.net Understanding the role of catalysts and intermediates is key to developing efficient and selective synthetic protocols.

Modeling of Self-Assembly: Computational modeling can be used to predict how molecules of this compound might interact with each other in the solid state or in solution. This is particularly relevant for exploring its potential as a liquid crystal or in other self-assembling materials.

Quantitative Structure-Property Relationship (QSPR) Studies: By systematically modifying the substituents (e.g., changing the length of the alkoxy chain) and calculating the resulting electronic and physical properties, QSPR models can be developed. ajpchem.org These models can accelerate the discovery of new derivatives with tailored properties for specific applications.

Q & A

Q. Advanced Research Focus

- Methoxy Group : Acts as an electron-donating group, directing electrophilic substitution to the para position. Enhances stability of intermediates in Pd-catalyzed couplings .

- Chloro Group : Electron-withdrawing nature activates the nitrile for nucleophilic attack (e.g., in hydrolysis to amides) .

- Synergistic Effects : The meta-chloro and para-methoxy arrangement creates a polarized aromatic system, favoring Suzuki-Miyaura couplings at the less hindered position .

What are the key considerations for ensuring the stability of this compound under varying pH and temperature conditions?